

On-Column Protein Refolding with a MESNA Thioester: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Mercaptoethanesulfonic acid

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Introduction

The production of recombinant proteins, particularly those containing disulfide bonds, in bacterial expression systems often results in misfolded, inactive proteins sequestered in inclusion bodies. Refolding these proteins into their native, biologically active conformation is a critical and often challenging step in the production pipeline. Standard refolding procedures can be inefficient and may not be compatible with downstream applications that require a reactive C-terminal thioester, such as native chemical ligation (NCL).

This document provides a detailed protocol for a one-step, on-column refolding and purification method for disulfide-containing proteins, yielding a C-terminal **2-mercaptoethanesulfonic acid** (MESNA) thioester. This method utilizes a MESNA/diMESNA redox couple, which has been shown to be as efficient as the commonly used glutathione (GSH/GSSG) system, while preserving the integrity of the C-terminal thioester.^{[1][2][3]} The protocol is based on an intein-mediated expression and purification system, where the target protein is expressed as a fusion with an intein and a chitin-binding domain (CBD).^[1]

Principle of the Method

The target protein is expressed as a fusion construct with a C-terminal intein and a chitin-binding domain (CBD). This allows for easy purification of the fusion protein from the cell lysate using a chitin affinity column. The on-column refolding and cleavage process is initiated by

flushing the column with a buffer containing a MESNA/diMESNA redox couple. This redox system facilitates the correct formation of disulfide bonds in the target protein. Simultaneously, MESNA induces the self-cleavage of the intein domain, releasing the correctly folded target protein with a C-terminal MESNA thioester.[\[1\]](#)[\[4\]](#)

Key Advantages

- **Simultaneous Refolding and Purification:** Combines refolding, purification, and thioester generation into a single on-column step, streamlining the workflow.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **Preservation of Thioester Functionality:** The MESNA/diMESNA redox couple is compatible with the thioester, unlike traditional refolding cocktails that can lead to hydrolysis.[\[1\]](#)[\[2\]](#)
- **High Refolding Efficiency:** The refolding efficiency is comparable to the standard and effective GSH/GSSG redox couple.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Suitability for Native Chemical Ligation:** The resulting protein with a C-terminal MESNA thioester is ready for immediate use in NCL reactions.[\[1\]](#)[\[2\]](#)

Experimental Data

The following tables summarize quantitative data from the on-column refolding of Ribonuclease A (RNase A), a model protein with four disulfide bonds.

Table 1: Optimization of MESNA/diMESNA Concentration for On-Column Refolding[\[2\]](#)

MESNA Concentration (mM)	diMESNA Concentration (mM)	Relative RNase A Activity (%)
3	1	~60
30	10	100
75	25	~80
75	0	0

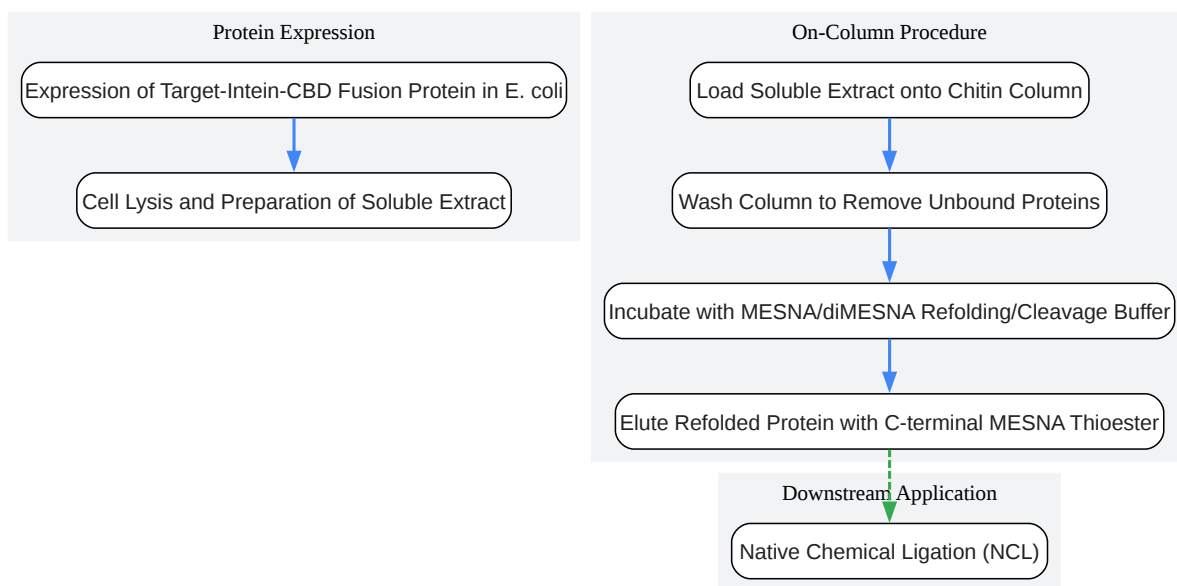
Data adapted from studies on RNase A, where activity was measured after a three-day incubation at 20°C in the refolding/cleavage buffer.[\[2\]](#)

Table 2: Yield of Active RNase A after On-Column Refolding^[1]

Parameter	Value
Expression System	E. coli
Protein	Ribonuclease A (RNase A)
Purification Resin	Chitin
Refolding/Cleavage Conditions	30 mM MESNA, 10 mM diMESNA, 3 days, room temp.
Yield of Active Protein	0.6 mg per liter of E. coli culture

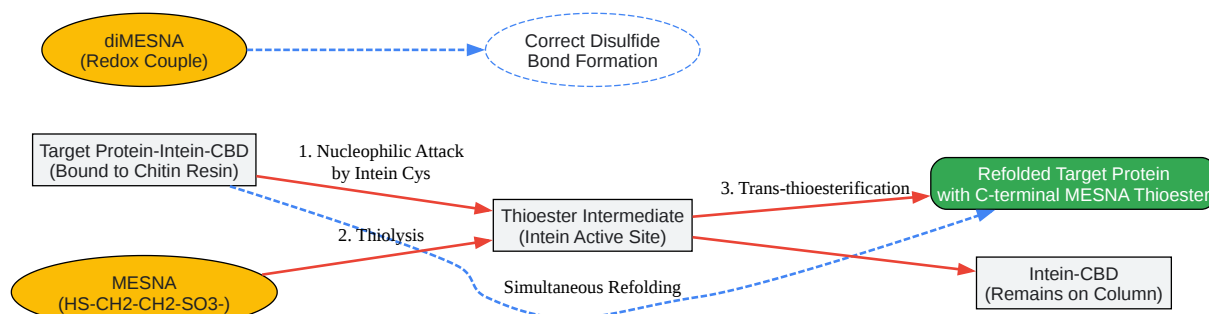
Experimental Workflow and Chemical Mechanism

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the on-column refolding and thioester generation process.



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Caption: Experimental workflow for on-column protein refolding.



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Caption: Chemical mechanism of intein cleavage and refolding.

Detailed Experimental Protocols

Materials and Buffers

- Column Buffer: 20 mM 3-(N-morpholino)propanesulfonic acid (MOPS) NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.8.[\[1\]](#)
- Refolding/Cleavage Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, 30 mM MESNA, 10 mM diMESNA, pH 6.0.[\[1\]](#)
- Elution Buffer: 50 mM MOPS NaOH, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0.[\[1\]](#)
- Chitin Resin (e.g., from New England Biolabs).
- Chromatography Column (e.g., 10 mL column).

Protocol: On-Column Refolding and Thioester Generation

This protocol is based on the successful refolding of RNase A.^[1] Optimization may be required for other proteins.

- Protein Expression and Lysate Preparation:
 - Express the Target-Intein-CBD fusion protein in E. coli according to standard protocols.
 - Harvest the cells and resuspend them in Column Buffer.
 - Lyse the cells by sonication or other appropriate methods on ice.
 - Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the soluble fusion protein.
- Column Preparation and Loading:
 - Pack a 10 mL chromatography column with chitin resin.
 - Equilibrate the column with 10 column volumes (CV) of Column Buffer (e.g., 100 mL for a 10 mL column).^[1]
 - Load the soluble cell extract onto the equilibrated chitin column.^[1]
- Washing:
 - Wash the column with 10 CV of Column Buffer to remove unbound proteins and contaminants.^[1] Monitor the UV absorbance at 280 nm until it returns to baseline.
- On-Column Refolding and Cleavage:
 - Quickly flush the column with 2.5 CV of Refolding/Cleavage Buffer (e.g., 25 mL for a 10 mL column).^[1]
 - Seal the column and incubate it at room temperature for 3 days to allow for simultaneous refolding and intein cleavage.^[1] The optimal incubation time may vary for different proteins and should be determined empirically.

- Elution:
 - Elute the refolded protein with the C-terminal MESNA thioester from the column using 10 CV of Elution Buffer.[\[1\]](#)
 - Collect fractions and analyze them by SDS-PAGE to identify those containing the purified, cleaved protein.
- Analysis and Quantification:
 - Analyze the eluted fractions by SDS-PAGE to assess purity and cleavage efficiency.
 - Determine the protein concentration using a standard method (e.g., Bradford assay or A280 measurement).
 - Perform a functional assay to determine the specific activity of the refolded protein. For RNase A, an activity assay using a fluorescent substrate can be used.[\[1\]](#)

Troubleshooting and Considerations

- Low Refolding Yield: The concentration of MESNA and diMESNA may need to be optimized for your specific protein. A ratio of 3:1 (MESNA:diMESNA) is a good starting point.[\[1\]](#) The incubation time and temperature can also be varied.
- Protein Aggregation: If protein aggregation is observed on the column, consider performing the refolding at a lower temperature (e.g., 4°C) or including additives such as L-arginine in the refolding buffer.
- Incomplete Cleavage: If intein cleavage is incomplete, increase the concentration of MESNA or the incubation time. Ensure the pH of the cleavage buffer is optimal (around 6.0-6.5).
- Thioester Hydrolysis: While the MESNA thioester is relatively stable, it is advisable to use the eluted protein in downstream applications like NCL promptly or to store it at -80°C.

This detailed protocol provides a robust starting point for researchers aiming to produce active, disulfide-bonded proteins with a C-terminal thioester suitable for a variety of bioconjugation applications.

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- To cite this document: BenchChem. [On-Column Protein Refolding with a MESNA Thioester: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222739#procedure-for-on-column-protein-refolding-with-a-mesna-thioester]

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